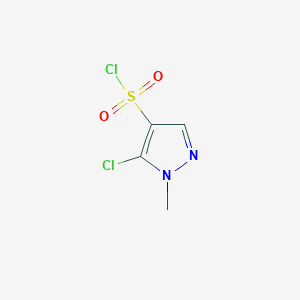

![molecular formula C5H12N4O6S2 B2447872 2-[(2-Hydrazinyl-2-oxoethyl)sulfonylmethylsulfonyl]acetohydrazide CAS No. 166956-12-3](/img/structure/B2447872.png)

2-[(2-Hydrazinyl-2-oxoethyl)sulfonylmethylsulfonyl]acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

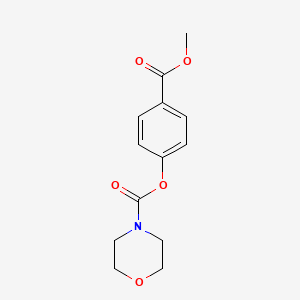

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and bonds within the molecule. Unfortunately, the specific molecular structure analysis for “2-[(2-Hydrazinyl-2-oxoethyl)sulfonylmethylsulfonyl]acetohydrazide” is not provided in the retrieved documents .Chemical Reactions Analysis

The chemical reactions involving “this compound” are not detailed in the retrieved documents .Scientific Research Applications

Synthesis of Chemical Structures

Sulfonyl hydrazides, including compounds like 2-[(2-Hydrazinyl-2-oxoethyl)sulfonylmethylsulfonyl]acetohydrazide, are instrumental in organic synthesis. They serve as sulfonyl sources, enabling the formation of diverse chemical bonds, such as carbon-sulfur and sulfur-nitrogen bonds. This ability facilitates the synthesis of sulfones, sulfonamides, and other sulfur-containing compounds, which are valuable in various chemical and pharmaceutical contexts (Yang & Tian, 2017).

Creation of Novel Compounds

The compound's reactivity has been exploited in the synthesis of novel structures, such as arylalkynyl sulfones, through gold-catalyzed coupling reactions. This showcases the compound's utility in generating derivatives with potential applications in material science and pharmaceuticals (Patil & Shinde, 2017).

Antimicrobial Applications

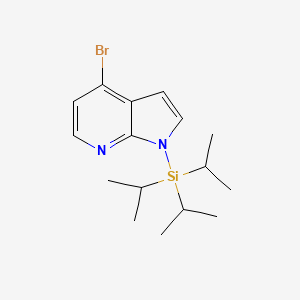

Compounds derived from this compound have shown antimicrobial properties. For instance, the synthesis of 1,2,4-triazole derivatives containing morpholine moiety has been demonstrated to possess antimicrobial activity, indicating the potential of derivatives in combating microbial infections (Sahin et al., 2012).

Mechanism of Action

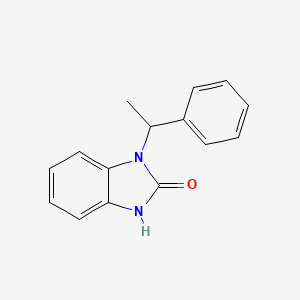

Target of Action

Similar compounds have been evaluated for anticonvulsant activity and have shown good binding properties with epilepsy molecular targets such as gaba (a) alpha-1, glutamate, gaba (a) delta receptors, and na/h exchanger .

Mode of Action

This could result in altered neuronal activity, potentially contributing to its anticonvulsant effects .

Biochemical Pathways

Given its potential interaction with gaba and glutamate receptors, it may influence neurotransmitter signaling pathways .

Result of Action

Based on its potential anticonvulsant activity, it may help to reduce neuronal excitability and prevent seizures .

Safety and Hazards

Properties

IUPAC Name |

2-[(2-hydrazinyl-2-oxoethyl)sulfonylmethylsulfonyl]acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O6S2/c6-8-4(10)1-16(12,13)3-17(14,15)2-5(11)9-7/h1-3,6-7H2,(H,8,10)(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTQITJYLYFJRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NN)S(=O)(=O)CS(=O)(=O)CC(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101329018 |

Source

|

| Record name | 2-[(2-hydrazinyl-2-oxoethyl)sulfonylmethylsulfonyl]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26671419 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

166956-12-3 |

Source

|

| Record name | 2-[(2-hydrazinyl-2-oxoethyl)sulfonylmethylsulfonyl]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Dichloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide](/img/structure/B2447792.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzamide](/img/structure/B2447795.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2447796.png)

![6-(2,4-Dimethoxyphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2447802.png)

![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methylbenzenecarboxamide](/img/structure/B2447804.png)

![Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2447806.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea](/img/structure/B2447812.png)